![molecular formula C6H6N2O3 B113225 5-Amino-2-oxo-1,2-dihydropyridine-3-carboxylic acid CAS No. 89640-79-9](/img/structure/B113225.png)
5-Amino-2-oxo-1,2-dihydropyridine-3-carboxylic acid
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Description
5-Amino-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a chemical compound with the molecular formula C6H6N2O3 and a molecular weight of 154.12 g/mol. It is less studied but is of interest as a complexating agent and in pharmaceuticals .
Synthesis Analysis
The synthesis of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives involves the reaction of Meldrum’s acid with triethyl orthoformate and aniline, which then reacts with active methylene nitriles . The reactions of 5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylic acid have also been studied. This compound easily reacts with alkyl halides regioselectively at the S atom to give sulfides .Molecular Structure Analysis
The molecular structure of 2-Oxo-1,2-dihydropyridine-3-carboxylic acid, a related compound, has been analyzed. The empirical formula is C6H5NO3, and the InChI key is UEYQJQVBUVAELZ-UHFFFAOYSA-N .Chemical Reactions Analysis
In terms of chemical reactions, 5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylic acid easily reacts with alkyl halides regioselectively at the S atom to give sulfides . Other active methylene nitriles were also introduced in the reaction .Scientific Research Applications
Drug Precursors and Pharmaceutical Intermediates
5-Amino-2-oxo-1,2-dihydropyridine-3-carboxylic acid: derivatives are valuable as drug precursors. They are used in the synthesis of various pharmaceutical compounds due to their reactivity and functional group compatibility . The derivatives of this compound can be modified to produce drugs with hypolipidemic, hypocholesterolemic, and neuroprotective effects .
Complexation Agents
This compound is of interest as a complexating agent. It can form complexes with metals, which can be utilized in analytical chemistry for the detection or quantification of metal ions .
Ligands for Coordination Chemistry
The compound serves as a ligand in coordination chemistry, forming complexes with various metal ions. These complexes can be studied for their structural properties or potential use in catalysis .
Bioactive Molecule Synthesis
It is involved in the synthesis of bioactive molecules that exhibit a wide spectrum of biological activity. This includes the development of new molecules that can interact with biological systems in specific ways to produce therapeutic effects .
Antiprion Activity
Derivatives of this compound are used in the synthesis of pyrazolone derivatives, which have been studied for their antiprion activity. This is significant in the research of neurodegenerative diseases like Creutzfeldt-Jakob disease .
Antibacterial Studies
The compound is also a reactant in the synthesis of heterocyclic thiazolidinone and azetidinone compounds, which are explored for their antibacterial properties .
Organic Synthesis Research
In organic synthesis, this compound is used to study various reactions, including heterocyclocondensation, which is a key reaction in the synthesis of many organic compounds .
Material Science
The derivatives of 5-Amino-2-oxo-1,2-dihydropyridine-3-carboxylic acid can be used in material science, particularly in the development of organic materials with specific electronic or photonic properties .
properties
IUPAC Name |
5-amino-2-oxo-1H-pyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c7-3-1-4(6(10)11)5(9)8-2-3/h1-2H,7H2,(H,8,9)(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMJIMNGWYFBQKB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20623073 |
Source
|
Record name | 5-Amino-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20623073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
CAS RN |
89640-79-9 |
Source
|
Record name | 5-Amino-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20623073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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